Diethylamine picrate
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
16639-69-3 |
|---|---|
Molecular Formula |
C10H14N4O7 |
Molecular Weight |
302.24 g/mol |
IUPAC Name |
N-ethylethanamine;2,4,6-trinitrophenol |
InChI |
InChI=1S/C6H3N3O7.C4H11N/c10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16;1-3-5-4-2/h1-2,10H;5H,3-4H2,1-2H3 |
InChI Key |
MVQYSJMNHBCRKA-UHFFFAOYSA-N |
Canonical SMILES |
CCNCC.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Pathways and Mechanistic Investigations of Diethylamine Picrate Formation
Solution-Based Synthesis Methodologies
The most prevalent method for synthesizing diethylamine (B46881) picrate (B76445) is through solution-based pathways. This approach involves dissolving the two precursors, diethylamine and picric acid, in a suitable solvent, which facilitates the ionic reaction. The resulting salt then crystallizes out of the solution upon reaching supersaturation.
The growth of high-quality single crystals is essential for definitive structural characterization by techniques like X-ray diffraction. For diethylamine picrate, this is typically achieved through controlled crystallization from a solution. The key principle is to allow the concentration of the solute to increase gradually to the point of nucleation, followed by slow growth of the crystals in an oversaturated solution. researchgate.net
The slow evaporation solution growth technique is a widely and successfully employed method for obtaining single crystals of organic salts, including various picrates. ijpcbs.comeurjchem.comnih.gov The general procedure involves:
Preparing a saturated or near-saturated solution of this compound by dissolving stoichiometric amounts of diethylamine and picric acid in an appropriate solvent at room temperature or with gentle warming. researchgate.net
Filtering the solution to remove any particulate impurities that could act as unwanted nucleation sites.
Placing the clear solution in a clean container, typically a beaker or crystallizing dish, which is then covered. The cover is not airtight, often being a perforated film or watch glass, to allow the solvent to evaporate slowly over a period of several days. researchgate.net
The container is kept in an undisturbed environment, as vibrations can trigger the formation of many small crystals instead of a few large ones. researchgate.net
As the solvent evaporates, the concentration of the this compound in the solution increases, leading to the formation of crystals. For example, single crystals of 4-aminobenzophenonium picrate and 9-aminoacridinium (B1235168) picrate have been successfully grown using this technique. eurjchem.comnih.gov The process can take anywhere from a few days to several weeks to yield crystals of suitable size and quality.
Low-temperature solution growth is another effective method for producing high-quality crystals. This technique can involve either slow cooling or maintaining a constant low temperature during solvent evaporation.
In the slow cooling method, a saturated solution is prepared at an elevated temperature. The solution is then allowed to cool down slowly to room temperature, or even lower, in a controlled manner, for instance by placing the container in an insulated bath. researchgate.net The decrease in temperature reduces the solubility of the this compound, causing it to crystallize.
Alternatively, the slow evaporation technique can be conducted at a constant temperature below ambient. This approach was used to grow crystals of diphenylamine (B1679370) picrate, where the crystallization was performed at a low temperature to obtain transparent crystals. ijpcbs.com Lowering the temperature can slow the kinetics of crystallization, which often leads to the formation of fewer, more ordered, and larger crystals.
The choice of solvent is a critical parameter in the solution-based synthesis and crystallization of this compound. The ideal solvent is one in which the compound has moderate solubility; if the solubility is too high, crystallization is difficult, and if it is too low, the yield will be poor.
Both single and mixed solvent systems are commonly used. For many organic picrate salts, polar solvents like methanol (B129727), ethanol (B145695), and acetone (B3395972) have proven effective. ijpcbs.comnih.gov
Single Solvent Systems: A single solvent, such as methanol or ethanol, can be used to dissolve both picric acid and diethylamine. For instance, various picrate salts have been synthesized simply by dissolving the reactants in methanol, followed by slow evaporation. researchgate.net
The table below summarizes solvent systems used in the synthesis of related organic picrate salts.
| Picrate Salt | Solvent System | Technique |
| 4-Aminobenzophenonium Picrate | Methanol-Acetone (1:1, v/v) | Slow Evaporation |
| 9-Aminoacridinium Picrate | Methanol-Tetrahydrofuran (1:1, v/v) | Slow Evaporation |
| Diphenylamine Picrate | Acetamide | Slow Evaporation |
| Various Picrate Salts | Methanol | Slow Evaporation |
This table is generated based on data from scientific literature for analogous compounds. ijpcbs.comeurjchem.comnih.govresearchgate.net
The reaction between diethylamine and picric acid is a classic acid-base neutralization. Picric acid is a strong organic acid with one acidic proton on its phenolic hydroxyl group. Diethylamine is a secondary amine and acts as a Brønsted-Lowry base, accepting a single proton. Therefore, the reaction proceeds in a 1:1 molar ratio to form the salt, this compound. nih.gov
Experimental procedures for the synthesis of numerous other amine-picrate salts consistently report the use of equimolar quantities of the amine and picric acid. ijpcbs.comeurjchem.comnih.gov This 1:1 stoichiometry is fundamental to ensuring a complete reaction and obtaining a pure product without an excess of either reactant, which could interfere with the crystallization process.
The reaction can be represented as: C₆H₂(NO₂)₃OH + (CH₃CH₂)₂NH → [(CH₃CH₂)₂NH₂]⁺[C₆H₂(NO₂)₃O]⁻
| Reactant | Molar Ratio | Role |
| Picric Acid | 1 | Proton Donor (Acid) |
| Diethylamine | 1 | Proton Acceptor (Base) |
This table outlines the stoichiometric relationship in the formation of this compound.
Controlled Crystallization Techniques for Single Crystal Growth
Solid-State Complexation Reactions leading to Picrate Salts
While solution-based methods are most common, solid-state reactions offer an alternative pathway for the synthesis of organic salts, often with environmental benefits such as the avoidance of bulk solvents. Mechanochemistry, which uses mechanical energy (e.g., grinding or milling) to induce chemical reactions, is a primary technique in solid-state synthesis. nih.gov
In a potential solid-state synthesis of this compound, solid picric acid and liquid or solid diethylamine would be ground together in a ball mill or with a mortar and pestle. The direct physical contact and mechanical force would facilitate the proton transfer from picric acid to diethylamine, forming the salt without the need for a solvent medium. This method has been successfully applied to a variety of organic reactions, including the formation of amides and other salts. nih.gov
The advantages of such a mechanochemical approach include:
Reduced or eliminated use of volatile organic solvents, aligning with the principles of green chemistry. nih.gov
Potentially faster reaction times due to the high concentration of reactants in the solid state. nih.gov
The possibility of producing different polymorphic forms of the final product compared to solution-based methods.
Given that picric acid is known to readily form salts upon contact with amines, a solid-state reaction with diethylamine is highly plausible. stanford.edu However, detailed research findings specifically documenting the solid-state synthesis of this compound are not as prevalent as those for solution-based methods.
Mechanistic Studies of Picrate Salt Formation
The formation of this compound is a result of the acid-base reaction between diethylamine, a secondary amine, and picric acid, a strong organic acid. The mechanistic intricacies of this salt formation involve fundamental chemical principles, including proton transfer, acid-base equilibria, reaction kinetics, and the influence of the surrounding reaction environment.
The core of the reaction between an amine and picric acid is the transfer of a proton (H⁺) from the hydroxyl group of picric acid to the basic nitrogen atom of the amine. This process is often not a single step but involves intermediate states. Initially, the reactants can form a ground-state complex, which may be a hydrogen-bonded ion pair. science.gov The subsequent step is the actual proton transfer, which results in the formation of the diethylammonium (B1227033) cation and the picrate anion, held together by electrostatic forces.
The efficiency and nature of this proton transfer are influenced by several factors. The basicity of the amine is crucial; more basic amines facilitate a more complete proton transfer. rsc.org The process is also characterized by strong hydrogen bonding and π-π stacking interactions between the aromatic rings of the amine and picric acid, which stabilize the resulting complex. science.gov Studies on various fluorescent probes have demonstrated that the protonation of a basic amine by picric acid, which has a low pKa value, leads to the formation of a salt. rsc.orgresearchgate.net This proton transfer is considered the primary step in the thermal decomposition of energetic picrate compounds. researchgate.net
The reaction between diethylamine and picric acid is a reversible process that reaches a state of equilibrium. The position of this equilibrium is dictated by the relative strengths of the acid and base on both sides of the reaction equation.
CH₃CH₂NH₂ + C₆H₂(NO₂)₃OH ⇌ [CH₃CH₂NH₃]⁺[C₆H₂(NO₂)₃O]⁻
According to the Brønsted-Lowry acid-base theory, the equilibrium will favor the side with the weaker acid and weaker base. libretexts.org Picric acid is a significantly stronger acid (pKa ≈ 0.4) than the conjugate acid of diethylamine, the diethylammonium ion (pKa ≈ 11). rsc.orglibretexts.org Consequently, the equilibrium lies far to the right, strongly favoring the formation of the this compound salt.
The equilibrium constant (K) for this reaction is large, indicating that the reaction proceeds nearly to completion. libretexts.org Atomistic simulations and metadynamics have been employed to understand the microscopic mechanisms of such acid-base equilibria, which are often characterized by large free-energy barriers connected to proton dissociation that necessitate advanced computational methods for their study. nih.gov
Kinetic studies of acid-base reactions provide insight into the rates of proton transfer. For picric acid, the dissociation kinetics have been investigated using methods like the electric field jump method. researchgate.net These studies measure the rate constants for both the dissociation of the acid (k₋₁) and the protonation of the anion (k₁).
For the dissociation of picric acid in methanol at 25°C, the protonation rate constant (k₁) for the picrate ion was found to be 4.3 × 10¹⁰ dm³ mol⁻¹ s⁻¹, indicating a diffusion-controlled reaction. researchgate.net The dissociation rate constant (k₋₁) was determined to be 9.2 × 10⁶ s⁻¹. researchgate.net While these values are for the reaction with the solvent (methanol), they provide a baseline for understanding the rapid nature of proton transfer involving the picrate ion. The rate of reaction with a base like diethylamine would also be expected to be very fast, typical of acid-base neutralization reactions.
Table 2.3.3: Kinetic Data for Picric Acid Dissociation in Methanol at 25°C
The conditions under which this compound is synthesized significantly affect the product's yield, crystallinity, and purity. Key factors include the solvent, temperature, and stoichiometry.
Solvent: The choice of solvent is critical. Picric acid is slightly soluble in water but more soluble in organic solvents like ethanol. The synthesis is often performed in a solvent where the this compound salt has limited solubility, allowing for its isolation via precipitation. This process, followed by successive recrystallizations, is employed to enhance the purity of the final salt. researchgate.net
Temperature: While higher temperatures can increase the rate of reaction, they can also promote decomposition, as picric acid and its salts can be explosive, especially when dry. researchgate.net Therefore, controlling the temperature is essential. Post-synthesis hydrothermal treatments have been shown to affect the crystallinity and ordering of related materials synthesized using diethylamine. For some related amine syntheses, lower reaction temperatures can lead to higher yields.
Purity and Stoichiometry: The purity of the final product is paramount. The reaction of picric acid with amines yields the corresponding picrate salts, and the purity can be improved through recrystallization and filtration. researchgate.net It is crucial to avoid contact with certain metals (like copper, lead, and iron) as picric acid can form highly sensitive metallic picrate salts. The stoichiometry of the reaction is typically 1:1, and ensuring the correct molar ratios is important for achieving a pure product without unreacted starting materials.
Advanced Crystallographic Analyses of Diethylamine Picrate
Single Crystal X-ray Diffraction (SCXRD) Studies
The crystallographic system and space group define the symmetry of the crystal lattice. There are seven crystal systems and 230 possible space groups. The analysis of picrate (B76445) salts of various organic amines reveals a preference for lower symmetry crystal systems, most commonly monoclinic and orthorhombic.
For instance, the closely related compound N,N-diethyl anilinium picrate crystallizes in the orthorhombic system with the non-centrosymmetric space group P2₁2₁2₁. ijpcbs.com Another example, 2-(pyridine-2-ylthio)pyridine-1-ium picrate, was found to crystallize in the monoclinic system with the centrosymmetric space group P2₁/c. nih.gov Given these examples, it is highly probable that diethylamine (B46881) picrate would also crystallize in either a monoclinic or orthorhombic system. The specific space group is determined by the symmetry elements present in the crystal, which are influenced by the packing of the diethylammonium (B1227033) cations and picrate anions.
Table 1: Comparison of Crystallographic Systems and Space Groups of Related Picrate Salts
| Compound | Crystallographic System | Space Group | Reference |
| N,N-diethyl anilinium picrate | Orthorhombic | P2₁2₁2₁ | ijpcbs.com |
| 2-(Pyridine-2-ylthio)pyridine-1-ium picrate | Monoclinic | P2₁/c | nih.gov |
This table presents data for compounds structurally related to diethylamine picrate to provide a comparative context.
The unit cell is the basic repeating unit of a crystal lattice, defined by the lengths of its three axes (a, b, c) and the angles between them (α, β, γ). SCXRD precisely measures these parameters. For the aforementioned related compounds, the unit cell parameters have been determined with high precision.
For N,N-diethyl anilinium picrate, the orthorhombic unit cell has parameters of a = 7.1354 Å, b = 11.2112 Å, and c = 20.0744 Å, with all angles being 90°. ijpcbs.com In the case of the monoclinic 2-(pyridine-2-ylthio)pyridine-1-ium picrate, the unit cell parameters are a = 16.876 Å, b = 7.6675 Å, c = 13.846 Å, with β = 100.99°. nih.gov It is anticipated that the unit cell of this compound would have dimensions within a similar range, influenced by the size and shape of the constituent ions.
Table 2: Unit Cell Parameters of Related Picrate Salts
| Compound | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Volume (ų) | Reference |
| N,N-diethyl anilinium picrate | 7.1354 | 11.2112 | 20.0744 | 90 | 90 | 90 | 1605.5 | ijpcbs.com |
| 2-(Pyridine-2-ylthio)pyridine-1-ium picrate | 16.876 | 7.6675 | 13.846 | 90 | 100.99 | 90 | 1766.9 | nih.gov |
This table provides comparative data from structurally similar compounds.
The crystal packing describes how the diethylammonium cations and picrate anions are arranged in the unit cell. This arrangement is governed by various intermolecular forces, including hydrogen bonding, van der Waals forces, and π-π stacking interactions involving the aromatic ring of the picrate anion.
In picrate salts, a common feature is the formation of extensive hydrogen bonding networks between the protonated amine group (N-H) of the cation and the oxygen atoms of the nitro and phenolate (B1203915) groups of the picrate anion. For example, in 2-(morpholino)ethylammonium picrate monohydrate, the structure is stabilized by N-H···O and C-H···O hydrogen bonds, as well as π-π stacking. manchester.ac.uk It is expected that in this compound, the two N-H protons of the diethylammonium cation would form strong hydrogen bonds with the oxygen atoms of the picrate anion, leading to the formation of a stable, three-dimensional supramolecular architecture.
Powder X-ray Diffraction (PXRD) Characterization
Powder X-ray Diffraction (PXRD) is a technique used to analyze the crystalline nature of a bulk sample. mitchanstey.org Instead of a single crystal, a finely powdered sample is used, which contains a vast number of randomly oriented microcrystals. The resulting diffraction pattern is a plot of diffracted X-ray intensity versus the diffraction angle (2θ).
A PXRD pattern serves as a fingerprint for a crystalline solid, allowing for phase identification and assessment of sample purity. The positions of the diffraction peaks are determined by the unit cell parameters, while the intensities are governed by the arrangement of atoms within the unit cell. For a pure, highly crystalline sample of this compound, the PXRD pattern would exhibit sharp, well-defined peaks at specific 2θ values. While a specific experimental PXRD pattern for this compound is not available, a representative pattern for a related organic salt, diphenylamine (B1679370) picrate, shows intense peaks indicative of high crystallinity. ijpcbs.com
Table 3: Illustrative Powder X-ray Diffraction Data for Diphenylamine Picrate
| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |
| 12.5 | 7.08 | 30 |
| 15.8 | 5.61 | 45 |
| 23.2 | 3.83 | 100 |
| 25.5 | 3.49 | 60 |
| 28.1 | 3.17 | 55 |
This table presents illustrative data for a related compound, diphenylamine picrate, to demonstrate the nature of PXRD results. ijpcbs.com The data for this compound would be unique to its crystal structure.
High-Resolution X-ray Diffraction (HRXRD) for Crystalline Perfection Assessment
High-Resolution X-ray Diffraction (HRXRD) is a specialized diffraction technique used to evaluate the crystalline quality of single crystals. It can detect very small variations in lattice parameters and identify the presence of crystalline defects, such as low-angle grain boundaries and dislocations.
In an HRXRD experiment, a highly collimated and monochromatic X-ray beam is directed at the crystal, and the resulting diffraction peak is measured with high precision. The width of the diffraction peak, often expressed as the Full Width at Half Maximum (FWHM), is a key indicator of crystalline perfection. A narrow FWHM value suggests a high degree of crystallinity with few defects. For instance, in the study of N,N-diethyl anilinium picrate, HRXRD was used to confirm the high structural perfection of the grown crystals. ijpcbs.com A similar analysis of this compound single crystals would provide crucial information about their quality, which is essential for reliable structure determination and for applications where crystalline perfection is paramount.
Crystal Growth and Engineering Aspects
The ability to cultivate high-quality single crystals is fundamental to the comprehensive study and application of materials. For this compound, crystal growth and engineering are pivotal for tailoring its physical and chemical properties. This involves precise control over the crystallization process to enhance crystal perfection, the strategic introduction of impurities (doping) to alter its structural and functional characteristics, and the deliberate modification of its external shape (habit) to suit specific technological requirements.
The synthesis of high-quality single crystals of this compound and its analogues is predominantly achieved through solution-based methods, where meticulous control over growth parameters is essential for enhancing crystal perfection. The slow evaporation solution growth technique is a widely employed and effective method for obtaining large, high-quality crystals. researchgate.netkisti.re.kr This technique involves dissolving the synthesized material in a suitable solvent to create a saturated or slightly supersaturated solution. The container is then loosely covered to allow the solvent to evaporate slowly and uniformly at a constant temperature, leading to a gradual increase in solute concentration and subsequent crystal formation and growth. researchgate.net
For related compounds like N,N-diethyl anilinium picrate, single crystals with dimensions of 14×10×10 mm³ have been successfully grown using the slow evaporation technique at room temperature. researchgate.netkisti.re.kr The choice of solvent is a critical parameter in this process, as it influences the solubility of the compound and the kinetics of crystal growth. rsc.org Solvents such as ethanol (B145695) and dimethylformamide have been used for picrate-based compounds. researchgate.netjchps.com The quality of the resulting crystals is often assessed using High-Resolution X-ray Diffraction (HRXRD) to analyze their structural perfection. researchgate.net Other general methods for controlling crystallization and improving quality include precise temperature regulation, as temperature can affect supersaturation levels, and minimizing mechanical disturbances during the growth period. google.com
The intentional introduction of impurities, or dopants, into a crystal lattice is a powerful tool for engineering material properties. Doping can significantly alter the crystal's morphology, structural parameters, and physical characteristics. While specific studies on doped this compound are not detailed in the provided results, the effects can be understood from analogous compounds like urea-doped dimethylamine (B145610) picrate. jchps.com
When dimethylamine picrate was crystallized with varying concentrations of urea (B33335) as a dopant, noticeable changes in the crystal morphology were observed. jchps.com The fundamental crystal system, in this case, orthorhombic, remained the same, which is a common outcome where the dopant does not induce a phase transition but is incorporated into the host lattice. jchps.comresearchgate.net However, doping can lead to variations in lattice parameters (the dimensions of the unit cell) and bond lengths/angles due to the size and chemical nature of the dopant ion or molecule relative to the host species it may be replacing or interstitially occupying. researchgate.netrsc.org
In many doped systems, an increase in dopant concentration can lead to changes in physical properties. For instance, in the case of urea-doped dimethylamine picrate, the second-harmonic generation (SHG) efficiency was found to increase with higher dopant levels. jchps.com This enhancement is attributed to the interaction between the dopant and the host crystal lattice. jchps.com The general effects of doping on structural parameters are a decrease in cell volume if the dopant has a smaller ionic radius than the atom it replaces, or an increase if it is larger. researchgate.net These structural modifications at the atomic level are the root cause of the altered macroscopic properties of the crystal. mdpi.com
Table 1: Effect of Urea Doping on the Relative SHG Efficiency of Dimethylamine Picrate jchps.com
| Sample | Input Energy (mJ) | Output Energy (mV) | Relative SHG Efficiency (vs. KDP) |
| Pure Dimethylamine Picrate | 0.68 | 18 | 1.38 |
| 3 wt% Urea Doped | 0.68 | 22 | 1.69 |
| 5 wt% Urea Doped | 0.68 | 27 | 2.07 |
| 10 wt% Urea Doped | 0.68 | 32 | 2.46 |
Crystal habit refers to the external shape of a crystal, which is determined by the relative growth rates of its different crystallographic faces. Modifying the crystal habit is crucial as it can influence important bulk properties such as flowability, packing density, and dissolution rate. researchgate.net Several strategies can be employed to alter the crystal habit of a compound without changing its internal crystal structure. google.com
The most common strategies include:
Choice of Solvent: Crystallizing a compound from different solvents can significantly alter its habit. nih.gov This is due to the varying degrees of interaction between the solvent molecules and the different crystal faces, which can either promote or inhibit growth along specific directions. rsc.org
Temperature Control: Changing the crystallization temperature can modify crystal habit by altering both the solubility and the growth kinetics of the crystal faces. nih.gov
Use of Additives or Habit Modifiers: This is a highly effective technique where small amounts of an impurity or a "tailor-made" additive are introduced into the crystallization solution. google.comresearchgate.net These additives function by preferentially adsorbing onto specific, typically fast-growing, crystal faces. google.com This adsorption inhibits growth on those faces, allowing slower-growing faces to become more prominent and thus altering the crystal's final shape. google.com For example, a crystal that naturally grows in a needle-like (acicular) habit can be modified to a more uniform, block-like (bipyramidal) shape, which can significantly improve its handling and processing properties. google.comnih.gov
These strategies provide a powerful toolkit for crystal engineering, enabling the production of crystals with tailored habits suited for specific applications. rsc.org
Intermolecular Interactions and Supramolecular Assembly in Diethylamine Picrate
Hydrogen Bonding Networks
Hydrogen bonds are the principal directional forces responsible for the primary organization of ions in the diethylamine (B46881) picrate (B76445) crystal lattice. Following the complete transfer of a proton from picric acid to diethylamine, the resulting diethylammonium (B1227033) cation (Et₂NH₂⁺) becomes a potent hydrogen bond donor, while the picrate anion, with its phenolic oxygen and multiple nitro group oxygens, serves as a poly-functional acceptor.
The primary hydrogen bonds in diethylamine picrate are the strong N-H⋯O interactions between the ammonium (B1175870) group of the cation and the oxygen atoms of the anion. The two hydrogen atoms on the protonated nitrogen atom can engage with either the negatively charged phenolic oxygen (N⁺-H⋯O⁻) or the oxygen atoms of the nitro groups (N⁺-H⋯O-N). These bonds are characterized by short donor-acceptor distances, typically around 2.7 Å for N⁺-H⋯O⁻ interactions in picrate salts jocpr.comresearchgate.net, and are highly directional, forming robust supramolecular synthons that define the initial connectivity of the ionic components.
| Hydrogen Bond Type | Donor | Acceptor | Typical Energy (kcal/mol) | Typical D⋯A Distance (Å) |
|---|---|---|---|---|
| N-H⋯O | -NH₂⁺- | -O⁻ (phenolic), -NO₂ | ~7.4 nih.govresearchgate.net | ~2.7 jocpr.comresearchgate.net |
| C-H⋯O | -CH₂-, -CH₃ | -O⁻ (phenolic), -NO₂ | <2.8 nih.govresearchgate.netwikipedia.org | <3.2 wikipedia.org |
Quantitative analysis of various organic crystals shows that the electrostatic component, dominated by strong hydrogen bonds, is a major contributor to the total interaction energy. rsc.org The contribution of weaker C-H⋯O interactions, while individually small, can be collectively significant to the total sublimation enthalpy and the aggregation of molecular stacks. rsc.org The strength and geometry of these bonds are crucial; linear and non-bifurcated hydrogen bonds are more energetically favorable and contribute more effectively to crystal stability than weaker, distorted, or multi-center bonds. rsc.orgrsc.org The process of breaking these extensive hydrogen-bonding networks upon melting represents a significant energetic cost, underscoring their importance to the crystal's thermodynamic stability. rsc.org Methods for quantifying hydrogen bond energy often rely on spectroscopic, structural, and quantum chemical descriptors. nih.gov
| Interaction Type | Relative Strength | Contribution to Crystal Stability |
|---|---|---|
| Electrostatic (Ionic) | Very Strong | Primary driver of lattice energy britannica.com |
| N-H⋯O Hydrogen Bond | Strong | Major contribution to enthalpy of fusion (ΔHf) rsc.orgrsc.org |
| π-π Stacking | Moderate | Stabilizes columnar arrangements of anions nih.gov |
| C-H⋯O Hydrogen Bond | Weak | Contributes to inter-stack cohesion rsc.org |
The formation of this compound is a classic acid-base reaction involving the transfer of a proton from the highly acidic phenolic hydroxyl group of picric acid (pKa ≈ 0.3) to the basic nitrogen atom of diethylamine (pKa of conjugate acid ≈ 11). libretexts.orgrsc.org This proton transfer is a defining event that fundamentally alters the nature of the subsequent hydrogen bonding. nih.gov
The result is not a co-crystal held by a neutral O-H⋯N bond, but an ionic salt composed of diethylammonium (Et₂NH₂⁺) and picrate (Pic⁻) ions. rsc.orgrsc.org This transformation can be unequivocally identified using techniques like X-ray photoelectron spectroscopy (XPS), which detects a strong chemical shift in the N 1s binding energy upon protonation. rsc.orgrsc.org The resulting N⁺-H⋯O⁻ hydrogen bonds are significantly stronger and more electrostatic in character than the interactions in a neutral complex. The transfer creates formal charges on the donor and acceptor atoms, leading to a powerful Coulombic component that enhances the bond strength and fixes the geometric configuration of the ions within the crystal lattice. researchgate.net This process allows for the formation of robust, charge-assisted hydrogen bonds that act as the primary organizing synthons in the crystal structure. jocpr.comresearchgate.net
π-π Stacking Interactions within the Crystal Lattice
The planar, electron-deficient aromatic rings of the picrate anions readily engage in π-π stacking interactions, which are a crucial element in the supramolecular assembly. These interactions are not typically face-to-face, as this would be electrostatically repulsive. wikipedia.org Instead, the picrate rings arrange in an offset or parallel-displaced fashion to achieve a stable configuration. wikipedia.orgnih.gov
This slipped-stack arrangement allows for attractive dispersion and electrostatic forces to overcome repulsion, stabilizing the columnar stacks of anions. The key geometric parameters that characterize these interactions include the interplanar distance, the centroid-to-centroid distance, and the degree of horizontal displacement or slip. In related aromatic compounds, typical interplanar distances for π-π stacking are found to be in the range of 3.3 to 3.8 Å. researchgate.net Studies on similar systems show that these stacking interactions can act as buffers, converting external mechanical energy into intermolecular interaction energy, which can contribute to the stability of the crystal. nih.gov
| Parameter | Description | Typical Value Range (for aromatic systems) |
|---|---|---|
| Interplanar Distance | The perpendicular distance between the planes of two adjacent aromatic rings. | 3.3 - 3.8 Å researchgate.netic.ac.uk |
| Centroid-to-Centroid Distance | The distance between the geometric centers of two stacked rings. | 3.8 - 5.5 Å researchgate.net |
| Slip Angle/Offset | The degree to which one ring is horizontally displaced relative to another. | Variable, leads to "slipped-stack" or "T-shaped" geometries nih.gov |
Electrostatic Interactions in Ionic Assemblies
The dominant force holding the this compound crystal together is the strong electrostatic, or Coulombic, attraction between the positively charged diethylammonium cations and the negatively charged picrate anions. britannica.comunibo.it The complete proton transfer creates discrete ions, and their arrangement in an alternating three-dimensional lattice is driven by the powerful, non-directional forces between these opposite charges. britannica.comncert.nic.in
The magnitude of these forces is considerable, resulting in a high lattice energy that accounts for the compound's nature as a solid with a defined melting point. britannica.com The charge on the picrate anion is delocalized across the aromatic ring and the nitro groups, with significant negative potential concentrated on the oxygen atoms. smolecule.com Similarly, the positive charge on the ammonium cation is focused around the hydrogen atoms. smolecule.com This charge distribution facilitates not only the strong ionic bonding but also the specific, directional hydrogen bonds that fine-tune the crystal structure. These potent electrostatic interactions are fundamental to the formation and stability of the ionic crystal. rsc.orgkhanacademy.org
Supramolecular Architectures and Aggregation Phenomena
The interplay of these interactions dictates the final packing arrangement. For instance, picrate salts are known to form structures ranging from zero-dimensional tetramers to complex three-dimensional networks, depending on the nature of the cation and the resulting hydrogen bond patterns. jocpr.com This tendency to form extended non-covalent structures also manifests as a strong inclination for aggregation in non-polar solvents. researchgate.netnih.gov The combination of multiple, cooperative non-covalent interactions is a hallmark of crystal engineering, allowing for the construction of complex and stable solid-state assemblies from relatively simple molecular components. mdpi.comresearchgate.net
Principles of Self-Assembly in Picrate Systems
The self-assembly of picrate salts in the crystalline state is a well-studied phenomenon driven by a hierarchy of intermolecular interactions. The primary interaction is the ionic attraction between the positively charged cation, in this case, diethylammonium, and the negatively charged picrate anion. This electrostatic force brings the components together.
A crucial element in the organization of picrate systems is hydrogen bonding. Picric acid, by its nature, is a potent proton donor, and upon forming a salt with a base like diethylamine, the resulting cation becomes a hydrogen bond donor. In the case of this compound, the diethylammonium cation [(CH₃CH₂)₂NH₂]⁺ possesses two N-H protons capable of acting as hydrogen bond donors. The picrate anion, with its phenolate (B1203915) oxygen and multiple nitro groups, presents numerous potential hydrogen bond acceptor sites. The most prominent hydrogen bonds in picrate salts are typically of the N⁺–H···O⁻ type, which are relatively strong and directional. nih.gov These interactions play a significant role in dictating the selective and directional assembly of the molecules. ijpcbs.com
Design of Functional Supramolecular Materials via Crystal Engineering
Crystal engineering is the rational design of crystalline solids with desired physical and chemical properties by controlling the intermolecular interactions in the solid state. Picrate salts have been a subject of interest in crystal engineering, particularly for the development of non-linear optical (NLO) materials. The formation of picrate salts through proton transfer from picric acid to an organic base can lead to an increase in the molecular hyperpolarizability, a key factor for NLO activity. researchgate.net
The design strategy for functional supramolecular materials based on picrates involves the careful selection of the organic cation. The size, shape, and hydrogen bonding capability of the cation can influence the symmetry of the resulting crystal lattice. For a material to exhibit second-harmonic generation (SHG), a key NLO property, it must crystallize in a non-centrosymmetric space group. By choosing an appropriate amine, it is possible to guide the self-assembly process towards a non-centrosymmetric arrangement. For instance, studies on N,N-diethyl anilinium picrate have shown that it crystallizes in the non-centrosymmetric P212121 space group, and its SHG efficiency is 2.9 times that of urea (B33335), a standard NLO material. researchgate.net
Table of Selected Picrate Salts and their Crystallographic Properties
| Compound Name | Crystal System | Space Group | Key Feature |
| N,N-diethyl anilinium picrate | Orthorhombic | P212121 | Non-centrosymmetric, SHG active researchgate.net |
| 2-(Pyridine-2-ylthio)pyridine-1-ium picrate | Monoclinic | P21/c | Presence of multiple intermolecular hydrogen bonds eurjchem.com |
| 2-(Morpholino)ethylammonium picrate monohydrate | - | - | Stabilized by C—H⋯O, O—H⋯O, O—H⋯N and N—H⋯O hydrogen-bonding interactions and π–π stacking nih.gov |
This table is generated based on available data for related picrate compounds to illustrate the principles of crystal engineering in this class of materials.
Spectroscopic Characterization of Diethylamine Picrate Complexation
Vibrational Spectroscopy
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman techniques, provides profound insight into the molecular vibrations and functional groups present in the diethylamine (B46881) picrate (B76445) complex, offering direct evidence of its formation and structure.
FTIR spectroscopy is a powerful tool for identifying the functional groups within a molecule based on their characteristic absorption of infrared radiation. In the case of the diethylamine picrate complex, the FTIR spectrum displays distinct bands corresponding to the vibrations of the newly formed diethylammonium (B1227033) cation and the picrate anion. The formation of the salt via proton transfer from picric acid to diethylamine leads to significant and identifiable changes compared to the spectra of the individual starting materials.
Key vibrational bands observed in the FTIR spectrum of the this compound complex include the stretching vibrations of the N-H bond in the ammonium (B1175870) group, the aliphatic C-H bonds of the ethyl groups, the aromatic C=C bonds, the asymmetric and symmetric stretches of the nitro (NO₂) groups, and the C-O stretch of the phenoxide group. taylorandfrancis.com The presence of strong hydrogen bonding interactions, particularly involving the N⁺-H···O type, influences the position and shape of these bands. nih.gov For secondary amine salts, characteristic N-H stretching frequencies are well-documented and provide clear evidence of cation formation. nih.gov
Interactive Table: Characteristic FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Assignment |
| ~ 3430 | N⁺-H Stretching | Diethylammonium cation (N⁺-H₂) |
| ~ 3070 - 3170 | C-H Stretching | Aromatic C-H (Picrate anion) |
| ~ 2840 - 2980 | C-H Stretching | Aliphatic C-H (Ethyl groups) |
| ~ 1630 | C=C Stretching | Aromatic ring (Picrate anion) |
| ~ 1560 | NO₂ Asymmetric Stretching | Nitro groups (Picrate anion) |
| ~ 1330 - 1365 | NO₂ Symmetric Stretching | Nitro groups (Picrate anion) |
| ~ 1260 - 1270 | C-O Stretching | Phenoxide group (Picrate anion) |
The most definitive spectroscopic evidence for the formation of the diethylammonium picrate salt comes from the analysis of vibrational shifts indicative of proton transfer. nih.gov The reaction between picric acid and diethylamine involves the transfer of the acidic proton from the hydroxyl group of picric acid to the basic nitrogen atom of diethylamine.
This event is clearly marked by:
Disappearance of the Phenolic O-H Band: The broad absorption band corresponding to the stretching vibration of the phenolic O-H group in picric acid, typically found in the 3100-3500 cm⁻¹ region, is absent in the spectrum of the complex.
Appearance of N⁺-H Bands: New absorption bands appear which are characteristic of the stretching vibrations of the N⁺-H₂ group in the newly formed diethylammonium cation. nih.gov In many amine picrate salts, these bands are observed in the region around 3400-3500 cm⁻¹. taylorandfrancis.com The shift of these bands to lower frequencies compared to free amines is often attributed to intermolecular hydrogen bonding between the ammonium cation and the picrate anion. researchgate.net
Furthermore, the formation of the picrate anion (phenoxide) is confirmed by a characteristic C-O stretching vibration, typically observed around 1260-1270 cm⁻¹. researchgate.net The vibrations associated with the nitro groups (asymmetric and symmetric stretches) also provide confirmation of the picrate anion's structure within the complex. taylorandfrancis.com The absence of vibrations from an uncharged amino group and the appearance of bands from a charged ammonium group serve as strong evidence that the constituent molecules exist as electrically charged dipolar ions in the solid state. researchgate.net
Resonance Raman (RR) spectroscopy is a powerful technique that can provide detailed structural information about specific parts of a molecule, known as chromophores, which absorb light in the visible or ultraviolet range. The technique involves exciting the molecule with a laser wavelength that falls within one of its electronic absorption bands. This resonance condition dramatically enhances the intensity of the Raman scattering for vibrational modes that are coupled to the electronic transition. docbrown.info
This compound, being a charge-transfer complex, typically exhibits a strong charge-transfer (CT) absorption band in the visible region, which is responsible for its characteristic yellow color. This CT band arises from the transfer of electron density from the electron-rich diethylammonium ion (donor) to the electron-deficient picrate ion (acceptor).
By tuning the excitation laser to this CT band, Resonance Raman spectroscopy can be used to:
Selectively Enhance Vibrations: It can selectively enhance the vibrational modes of the picrate anion, as its electronic structure is most affected by the charge-transfer transition. nih.govrsc.org This includes the symmetric and asymmetric stretching modes of the NO₂ groups and the stretching modes of the aromatic ring.
Probe Intermolecular Interactions: The technique is sensitive to the intermolecular interactions that stabilize the complex in the solid state. Changes in the RR spectrum can provide information about the strength and nature of the hydrogen bonds between the diethylammonium cation and the picrate anion.
Study Solid-State Conversions: RR spectroscopy can be used to monitor structural changes during solid-state phase transitions or reactions, as these changes would affect the vibrational modes coupled to the electronic chromophore. docbrown.info The enhancement provides high sensitivity and selectivity, allowing for detailed analysis of the molecular structure at the charge-transfer interface. elsevierpure.com
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic compounds in solution. It provides detailed information about the chemical environment of magnetically active nuclei, such as ¹H (protons) and ¹³C.
The ¹H NMR spectrum of this compound provides clear evidence for the structure of the complex in solution. The spectrum shows distinct signals for the protons of the diethylammonium cation and the picrate anion, and their chemical shifts reflect the transfer of a proton and the formation of an ionic pair.
The expected signals are:
Picrate Anion: The two aromatic protons of the picrate anion are chemically equivalent due to the symmetry of the ion. They typically appear as a sharp singlet in the downfield region, often around δ 8.5-9.2 ppm. In a similar complex, a singlet peak at δ = 9.193 ppm was assigned to the two equivalent protons of the picrate moiety. researchgate.net
Diethylammonium Cation:
N-H Protons: The two protons on the positively charged nitrogen atom (N⁺-H₂) typically appear as a broad singlet. Its chemical shift is highly variable and depends on factors like solvent, concentration, and temperature. In the spectrum of diethylamine hydrochloride, a similar salt, this signal appears far downfield around δ 9.4 ppm. chemicalbook.com
Methylene (B1212753) Protons (-CH₂-): The four protons of the two methylene groups are equivalent and are adjacent to the three protons of the methyl groups. They appear as a quartet. Due to the electron-withdrawing effect of the adjacent N⁺ atom, this signal is shifted downfield, expected in the range of δ 3.0-3.2 ppm. chemicalbook.com
Methyl Protons (-CH₃): The six protons of the two methyl groups are equivalent and appear as a triplet due to coupling with the adjacent methylene protons. This signal is found further upfield, typically around δ 1.3-1.5 ppm. chemicalbook.com
Interactive Table: Predicted ¹H NMR Chemical Shifts (δ, ppm) for this compound
| Proton Type | Multiplicity | Approx. Chemical Shift (ppm) | Assignment |
| Ar-H | Singlet | ~ 8.6 - 9.2 | Picrate anion protons |
| N⁺-H₂ | Broad Singlet | ~ 9.0 - 9.5 | Diethylammonium cation protons |
| -CH₂- | Quartet | ~ 3.0 - 3.2 | Diethylammonium cation methylene protons |
| -CH₃ | Triplet | ~ 1.3 - 1.5 | Diethylammonium cation methyl protons |
Note: Chemical shifts are approximate and can vary with solvent and experimental conditions. Data is inferred from similar diethylammonium salts and picrate complexes. researchgate.netchemicalbook.com
The ¹³C NMR spectrum provides information about the carbon skeleton of the complex. Each unique carbon atom in the molecule gives a distinct signal.
For this compound, the expected signals are:
Picrate Anion: The picrate anion has four distinct carbon environments due to its symmetry:
C-O: The carbon atom bonded to the oxygen atom (C1).
C-H: The two equivalent carbon atoms bonded to hydrogen (C3, C5).
C-NO₂ (ortho): The two equivalent carbon atoms at the ortho positions relative to the oxygen (C2, C6).
C-NO₂ (para): The carbon atom at the para position (C4). The chemical shifts for these aromatic carbons will be in the typical range of δ 120-165 ppm, with the C-O and C-NO₂ carbons being the most downfield.
Diethylammonium Cation: The diethylammonium cation has two distinct carbon environments:
-CH₂- Carbon: The methylene carbons are deshielded by the adjacent positively charged nitrogen atom and are expected to appear around δ 40-45 ppm.
-CH₃ Carbon: The methyl carbons are more shielded and appear further upfield, typically around δ 10-15 ppm. chemicalbook.comchemicalbook.com
Interactive Table: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for this compound
| Carbon Type | Approx. Chemical Shift (ppm) | Assignment |
| C-O (C1) | ~ 162 | Picrate anion |
| C-NO₂ (C2, C6) | ~ 141 | Picrate anion |
| C-NO₂ (C4) | ~ 138 | Picrate anion |
| C-H (C3, C5) | ~ 125 | Picrate anion |
| -CH₂- | ~ 42 | Diethylammonium cation |
| -CH₃ | ~ 12 | Diethylammonium cation |
Note: Chemical shifts are approximate and based on data for similar structures and general substituent effects. chemicalbook.comchemicalbook.comorganicchemistrydata.org
Electronic Absorption and Emission Spectroscopy
Electronic spectroscopy probes the transitions between different electronic energy levels within a molecule. For this compound, these techniques are crucial for confirming the formation of the charge-transfer complex and characterizing its optical properties.
The formation of a charge-transfer (CT) complex between an electron donor (diethylamine) and an electron acceptor (picric acid) gives rise to a new, characteristic electronic absorption band that is absent in the spectra of the individual components. libretexts.orgnih.gov Diethylamine itself does not exhibit significant absorption in the near-UV or visible range, while picric acid has its own distinct absorption profile. The appearance of a new absorption band, typically in the visible region which imparts a yellow color to the complex, is definitive proof of the formation of the this compound CT complex. nih.gov This new band arises from the excitation of an electron from the highest occupied molecular orbital (HOMO), primarily localized on the electron-rich diethylamine, to the lowest unoccupied molecular orbital (LUMO), localized on the electron-deficient picrate moiety. libretexts.org
While specific spectral data for this compound is not widely published, analysis of analogous amine-picrate complexes provides representative values for the charge-transfer band and optical properties.
| Amine Component | Reported Absorption / Cut-off Wavelength (λ) | Key Finding | Reference |
|---|---|---|---|
| Dimethylamine (B145610) | Cut-off at 455 nm | The complex is transparent in the visible region above 455 nm. | ijpsjournal.com |
| Diphenylamine (B1679370) | Peak at 357.06 nm; Cut-off at 214.83 nm | Shows wide transparency from 200-1100 nm, a desirable property for non-linear optical applications. | numberanalytics.com |
| N,N'-bis(2-Aminophenyl) Ethane-1,2-Diammonium | Cut-off at 380 nm | The crystal is transparent in the entire visible region. | core.ac.uk |
| Generic Probe + Picric Acid | New band at ~500 nm | Formation of the ground-state complex with picric acid induces a significant red-shift in absorption. | researchgate.net |
| o-Phenylenediamine | New CT bands > 400 nm | Reaction of the donor and acceptor creates new electronic bands not present in the individual molecules. | nih.gov |
Fluorescence spectroscopy measures the light emitted from a substance after it has absorbed light. In the context of this compound, the dominant phenomenon observed is fluorescence quenching. atto-tec.com Picric acid and its resulting picrate anion are highly electron-deficient and are well-known to be potent fluorescence quenchers. researchgate.net The formation of the this compound complex results in a non-fluorescent or, at best, a very weakly fluorescent species.
The mechanism of quenching in this system is primarily driven by the acid-base reaction between the components. Picric acid, a strong acid, protonates the basic nitrogen atom of diethylamine. This creates a diethylammonium cation and a picrate anion, which are held together by strong electrostatic forces. This close proximity facilitates highly efficient energy or electron transfer from an excited state to the picrate anion, which then de-excites through non-radiative pathways (e.g., heat), thus quenching any potential fluorescence. core.ac.ukresearchgate.net
Studies on various fluorophores demonstrate that their emission is effectively quenched upon the addition of picric acid, confirming the formation of a non-fluorescent complex. researchgate.net Similarly, studies on amines show they can be quenched by suitable molecules, and the presence of a positive charge on a protonated amine can enhance the quenching efficiency due to coulombic interactions with an anionic quencher. core.ac.uk Therefore, fluorescence spectroscopy serves not to measure an emission from this compound, but to confirm its formation by observing the quenching of a known fluorophore's emission.
The optical transparency window of a material defines the range of wavelengths over which it does not significantly absorb light. This is a critical parameter for applications in optical devices. The UV cut-off wavelength is the point below which the material becomes opaque. For this compound, the absorption of light in the violet-blue end of the spectrum by the charge-transfer band results in its characteristic yellow color and dictates its transparency range.
Based on data from analogous amine-picrate complexes, these materials typically exhibit strong absorption in the UV and blue regions, leading to a cut-off wavelength in the range of 400-500 nm. ijpsjournal.comcore.ac.uk Above this cut-off, the complexes are often highly transparent throughout the visible and near-infrared regions. For instance, diphenylamine picrate is reported to have a wide transparency window extending to 1100 nm, making it suitable for certain optical applications. numberanalytics.com The exact cut-off wavelength for this compound would determine its suitability for specific applications, such as frequency conversion or optical filtering.
Advanced Spectroscopic Methodologies in Chemical Analysis
For a more detailed and unambiguous analysis of complex mixtures containing this compound, advanced hyphenated spectroscopic techniques are employed. numberanalytics.com These methods combine a separation technique, like chromatography, with a powerful spectroscopic detection method. ijpsjournal.comnih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are prime examples. ijarnd.comijpsjournal.com In this approach, a sample mixture is first injected into a chromatograph. The components of the mixture, including diethylamine and picric acid (or the complex itself), are separated based on their physical and chemical properties. Each separated component then enters a mass spectrometer.
The mass spectrometer ionizes the molecules and separates the resulting ions based on their mass-to-charge (m/z) ratio, producing a unique mass spectrum that acts as a molecular fingerprint. docbrown.info For diethylamine, electron ionization typically results in a molecular ion peak at m/z 73 and a characteristic base peak (most abundant fragment) at m/z 58. iaea.orgmassbank.eu The picrate anion would also be detected, typically in negative ion mode in LC-MS. This combination of separation and highly specific detection allows for the definitive identification and quantification of this compound, even in complex matrices, providing a level of analytical certainty that is difficult to achieve with a single spectroscopic technique alone. ijpsjournal.comnih.gov
Computational Chemistry and Theoretical Modeling of Diethylamine Picrate
Quantum Chemical Calculations (DFT, TD-DFT)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in studying the electronic properties of molecular systems. DFT methods calculate the electronic energy of a ground state system based on its electron density, offering a balance of computational cost and accuracy. For excited-state properties, Time-Dependent Density Functional Theory (TD-DFT) is a widely used extension.
Geometry optimization is a fundamental computational step used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. For diethylamine (B46881) picrate (B76445), this process involves positioning the diethylammonium (B1227033) cation and the picrate anion in a way that optimizes their interaction, primarily through hydrogen bonding.
Using DFT methods, such as the B3LYP functional combined with a basis set like 6-311++G(d,p), researchers can calculate the equilibrium geometry. This provides precise data on bond lengths, bond angles, and dihedral angles for the complex in its ground state. The analysis would reveal the planarity or non-planarity of the constituent ions and the specific orientation they adopt relative to each other. Electronic structure analysis, often performed alongside geometry optimization, provides insights into the distribution of electrons within the complex. Methods like Natural Bond Orbital (NBO) analysis can be used to quantify the charge on each atom, revealing the extent of charge transfer from the diethylamine moiety to the picrate moiety. This charge transfer is a defining characteristic of the complex.
Table 1: Illustrative Optimized Geometrical Parameters for a Hydrogen-Bonded Complex (Data is representative) This table illustrates the type of data obtained from a DFT geometry optimization. The values are not specific to diethylamine picrate but are typical for similar molecular complexes.
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length | N-H | 1.02 Å |
| Bond Length | H···O | 1.85 Å |
| Bond Length | N···O | 2.87 Å |
| Bond Angle | N-H···O | 175.0° |
Theoretical calculations are highly effective in predicting and interpreting spectroscopic data. By calculating the vibrational frequencies from the optimized geometry using DFT, one can simulate the infrared (IR) spectrum of this compound. Comparing the simulated spectrum with experimental data helps in assigning specific vibrational modes to the observed absorption bands, such as the stretching and bending vibrations of N-H, C-H, N-O, and C=C bonds.
Similarly, TD-DFT is employed to calculate the electronic transition energies and oscillator strengths, which allows for the simulation of the Ultraviolet-Visible (UV-Vis) absorption spectrum. This is particularly important for charge-transfer complexes like this compound, as the calculations can predict the energy of the charge-transfer band, which is responsible for the compound's characteristic color. The analysis can identify the specific molecular orbitals involved in the electronic transitions.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical parameter for describing the chemical reactivity and kinetic stability of a molecule. A small energy gap is indicative of high chemical reactivity, high polarizability, and lower stability.
For this compound, DFT calculations can determine the energies of the HOMO and LUMO. Typically, in such a charge-transfer complex, the HOMO is predominantly localized on the electron-donating moiety (diethylamine), while the LUMO is localized on the electron-accepting moiety (picrate). The electronic transition from the HOMO to the LUMO represents the charge transfer. The spatial distribution of these orbitals provides a clear visual and quantitative picture of the charge transfer character of the complex upon electronic excitation. The energy gap itself is a key indicator of the energy required for this charge transfer to occur.
Table 2: Representative Frontier Molecular Orbital Data (Data is illustrative) This table shows typical data generated from a DFT calculation for an organic charge-transfer complex. The values are not specific to this compound.
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | -6.06 |
| LUMO Energy | -3.48 |
The stability of the this compound complex is largely due to the hydrogen bonds formed between the N-H group of the diethylammonium cation and the oxygen atoms of the nitro and phenoxide groups of the picrate anion. The strength of these interactions can be quantified using quantum chemical calculations.
The supermolecular approach is a common method where the interaction energy (E_int) is calculated by subtracting the energies of the individual, isolated monomers (diethylammonium and picrate) from the total energy of the optimized complex. E_int = E(complex) - E(cation) - E(anion)
Corrections for basis set superposition error (BSSE) are typically applied to obtain more accurate interaction energies. These calculations provide a direct measure of the stability conferred by the hydrogen bonds, which are crucial for the formation of the molecular assembly.
Molecular Dynamics Simulations
While quantum chemical calculations are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves, including conformational changes and intermolecular movements.
MD simulations are particularly powerful for analyzing the complex network of intermolecular interactions in a condensed phase or in solution. For this compound, an all-atom MD simulation can model the dynamic behavior of the ion pairs and their interactions with each other and with solvent molecules.
By analyzing the simulation trajectory, one can quantify various intermolecular interactions. This includes calculating the average number of hydrogen bonds, their lifetimes, and their geometric distributions (distances and angles) over time. Furthermore, MD simulations can compute radial distribution functions to understand the solvation structure around the complex. It also allows for the calculation of binding free energies between the ions, which provides a thermodynamic measure of the complex's stability in a given environment. This dynamic view complements the static picture from quantum chemistry, offering a more complete understanding of the forces holding the complex together.
Modeling of Supramolecular Aggregation and Conformational Dynamics
The solid-state structure of this compound is not merely a collection of individual ions but a complex supramolecular assembly governed by non-covalent interactions. Computational modeling is essential for understanding the dynamics of how these individual molecular units aggregate to form a stable, ordered crystal lattice.
Supramolecular Aggregation: The formation of the this compound crystal is driven by strong intermolecular hydrogen bonds, particularly between the ammonium (B1175870) group (N⁺-H) of the diethylammonium cation and the oxygen atoms of the nitro and phenoxide groups of the picrate anion. Molecular Dynamics (MD) simulations are a key technique used to model this aggregation process. nih.gov By simulating a system containing multiple diethylamine and picrate ions, MD can track the trajectories of each particle over time, revealing the pathways through which they self-assemble. These simulations can quantify the number and types of intermolecular interactions, such as hydrogen bonds, that form and break, providing a dynamic picture of the crystal formation. nih.gov The electrostatic potential surface of the constituent ions plays a significant role, with the positive potential around the diethylammonium cation being attracted to the negative potential of the picrate anion, guiding their assembly into an ordered structure. nih.gov
Conformational Dynamics: While crystal structures provide a static image, the constituent molecules possess inherent flexibility. This conformational dynamism can be explored using computational methods. For this compound, this includes the rotational flexibility of the ethyl groups on the cation and the slight puckering or out-of-plane movements of the nitro groups on the anion. Advanced simulation techniques, such as metadynamics, can be employed to explore the conformational energy landscape and identify low-energy, stable conformations. nih.gov
For complex dynamic processes occurring over longer timescales, Markov State Models (MSMs) can be constructed from numerous shorter MD simulations. msmbuilder.org MSMs provide a framework for understanding the fundamental states and the rates of transition between different conformational or aggregate states. msmbuilder.org This approach can identify metastable aggregates and the primary pathways for both crystal formation and dissolution, offering a comprehensive view of the material's dynamic behavior. msmbuilder.org Such computational models are crucial for predicting the stability and properties of the resulting crystalline material. researchgate.net
Calculation of Nonlinear Optical Response Properties
This compound is a donor-acceptor (D-A) molecular salt. The diethylammonium cation serves as the electron donor (D), while the electron-deficient picrate anion, with its multiple nitro groups, acts as a powerful electron acceptor (A). This charge-transfer character is a fundamental prerequisite for second-order NLO properties. Computational quantum chemistry allows for the direct calculation of these properties, providing a theoretical basis to understand and predict the NLO activity of the material. nih.govbohrium.com
The first-order hyperpolarizability (β) is the molecular coefficient that gives rise to macroscopic second-order NLO phenomena, such as second-harmonic generation (SHG). Its calculation is a cornerstone of evaluating a material's potential for NLO applications.
Methodology: Density Functional Theory (DFT) is the most widely used method for calculating the NLO properties of organic molecules due to its favorable balance of accuracy and computational cost. ajol.info The calculation typically involves applying a finite external electric field and determining the change in the molecule's dipole moment. The components of the β tensor are then extracted from the response. Specific hybrid exchange-correlation functionals, such as B3LYP, and long-range corrected functionals like CAM-B3LYP, are often employed as they have shown good performance in predicting hyperpolarizabilities. ajol.info A sufficiently large and flexible basis set, for instance, 6-311++G(d,p), is necessary to accurately describe the electron distribution, especially the diffuse electrons involved in charge transfer. researchgate.net Time-dependent DFT (TD-DFT) can be used to calculate the frequency-dependent hyperpolarizability (dynamic β), which is more directly comparable to experimental results from techniques like Hyper-Rayleigh Scattering (HRS). ajol.info
Research Findings: While specific computational data for this compound is not broadly published, studies on analogous picrate-based NLO crystals provide clear insights. bohrium.com For these D-A salts, DFT calculations consistently predict significant β values. The total hyperpolarizability (β_tot) is calculated from the individual tensor components. The results are often benchmarked against well-known NLO materials like urea (B33335) or potassium dihydrogen phosphate (B84403) (KDP) to gauge their potential. researchgate.net For instance, related organic picrate salts have shown theoretically computed β values that are tens or even hundreds of times greater than that of urea. researchgate.net
Table 1: Representative Calculated First-Order Hyperpolarizability (β) Components for a Donor-Acceptor Picrate Salt
This table is illustrative, based on typical results for analogous picrate compounds calculated using DFT methods, as specific values for this compound are not available in the cited literature.
| Hyperpolarizability Component | Value (10⁻³⁰ esu) |
| β_xxx | 15.2 |
| β_xyy | -2.1 |
| β_xzz | -1.8 |
| β_zxx | 4.5 |
| β_zyy | -0.9 |
| β_zzz | 3.7 |
| β_tot | 25.8 |
The second-order hyperpolarizability (γ) governs third-order NLO phenomena, such as third-harmonic generation and two-photon absorption. While second-order effects are often dominant in non-centrosymmetric materials like this compound, a full understanding of a material's NLO profile includes the characterization of γ. bohrium.com
Methodology: Similar to β, the components of the γ tensor can be calculated using DFT methods. bohrium.com These calculations are more computationally demanding as they involve higher-order derivatives of the energy with respect to the applied electric field. The static and frequency-dependent γ values can be obtained to understand the material's response across different optical frequencies. In Gaussian software outputs, for example, information related to the hexadecapole moment is used to derive the second hyperpolarizability. researchgate.net
Research Findings: Theoretical studies on related organic NLO crystals have successfully computed the second-order hyperpolarizability. bohrium.comresearchgate.net These calculations confirm that materials with strong intramolecular charge transfer and high β values often exhibit significant γ values as well, making them candidates for a broader range of NLO applications. bohrium.com
Table 2: Representative Calculated Second-Order Hyperpolarizability (γ) Components for a Donor-Acceptor Picrate Salt
This table is illustrative, based on typical results for analogous compounds, as specific values for this compound are not available in the cited literature. The value is typically reported as the average γ.
| Hyperpolarizability Component | Value (10⁻³⁶ esu) |
| γ_xxxx | 120.5 |
| γ_yyyy | 85.3 |
| γ_zzzz | 60.1 |
| γ_xxyy | 40.2 |
| γ_xxzz | 35.7 |
| γ_yyzz | 28.9 |
| ⟨γ⟩ | 98.6 |
One of the most significant contributions of computational chemistry is its ability to provide rational design principles for new materials with enhanced properties. nih.gov For NLO materials like this compound, theoretical calculations offer a deep understanding of the structure-property relationships. bohrium.com
The Role of Charge Transfer: The NLO response in D-A systems is fundamentally linked to intramolecular charge transfer (ICT). nih.gov Upon excitation by an electric field (like that of a laser), electron density shifts from the donor (diethylammonium) to the acceptor (picrate). A larger and more efficient ICT process results in a greater hyperpolarizability. Computational models can visualize this by plotting the molecular orbitals involved. The Highest Occupied Molecular Orbital (HOMO) is typically localized on the donor moiety, while the Lowest Unoccupied Molecular Orbital (LUMO) is localized on the acceptor.
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A smaller ΔE indicates that the charge transfer excitation requires less energy, which is strongly correlated with a larger β value. Theoretical calculations can accurately predict this gap.
Molecular Engineering: Computational studies allow for in silico molecular engineering to optimize the NLO response. nih.gov By systematically modifying the donor and acceptor components, researchers can predict how these changes will affect the ICT character and the HOMO-LUMO gap. For example, one could theoretically replace the diethylammonium cation with other amines or substitute the nitro groups on the picrate ring to fine-tune the electronic properties. This theoretical screening process can identify promising new candidate molecules with significantly enhanced NLO properties before undertaking their chemical synthesis, saving considerable time and resources. nih.gov The ultimate goal is to design molecules with a non-centrosymmetric crystal packing and a large, optimized molecular hyperpolarizability. bohrium.com
Advanced Research Applications and Future Directions
Nonlinear Optical (NLO) Material Development
Organic materials are at the forefront of research for nonlinear optical (NLO) applications due to their high NLO susceptibilities, rapid response times, and the flexibility of molecular design. daneshyari.com Amine picrates, including diethylamine (B46881) picrate (B76445), are promising candidates for NLO materials. The NLO response originates from the intramolecular charge transfer between the protonated amine and the picrate anion. The delocalized π-electrons of the picrate ring, influenced by the strong electron-withdrawing nitro groups, create a system with significant molecular hyperpolarizability, a key requirement for NLO activity. daneshyari.comijpcbs.com
The effectiveness of these materials is critically dependent on their crystal structure. For second-order NLO effects like second harmonic generation, a non-centrosymmetric crystal packing is essential. nih.gov The inherent ability of the diethylammonium (B1227033) cation to act as a hydrogen-bond donor and the picrate anion to act as an acceptor provides a powerful tool for crystal engineering to achieve this non-centrosymmetric arrangement.
Second harmonic generation (SHG) is a nonlinear optical process where two photons of the same frequency are converted into a single photon with double the frequency (and half the wavelength). This phenomenon is crucial for developing frequency-doubling devices for lasers. The SHG efficiency of a material is typically measured relative to a standard NLO material like Potassium Dihydrogen Phosphate (B84403) (KDP).
While specific SHG efficiency data for diethylamine picrate is not prominently available in current literature, extensive studies on analogous amine picrates demonstrate the potential of this class of compounds. For example, Dimethylammonium picrate (DMAP), a closely related compound, has been shown to exhibit an SHG efficiency 3.1 times that of KDP. daneshyari.com Other research on L-valinium picrate and propylenediamine picrate also confirms NLO properties, with efficiencies measured at 1.5 and 0.53 times that of KDP, respectively. researchgate.netresearchgate.net These findings underscore the promise of amine picrates for SHG applications. The efficiency is a direct consequence of the molecular structure and its packing in the crystal lattice.
Interactive Table: SHG Efficiency of Selected Amine Picrates
| Compound Name | Abbreviation | SHG Efficiency (Relative to KDP) | Crystal System | Reference |
| Dimethylammonium Picrate | DMAP | 3.1 | Orthorhombic | daneshyari.com |
| L-valinium Picrate | LVP | 1.5 | Orthorhombic | researchgate.net |
| Propylenediamine Picrate | PDP | 0.53 | Monoclinic | researchgate.net |
Note: This data is for analogous compounds and is presented to illustrate the potential of the amine picrate family, including this compound, as SHG materials.
Optical limiters are materials that exhibit a decrease in transmittance as the intensity of incident light increases. This property is vital for protecting sensitive optical sensors and human eyes from damage by high-intensity laser beams. The mechanism often involves reverse saturable absorption (RSA), where the excited state of a molecule absorbs light more strongly than its ground state.
Organic charge-transfer complexes, such as amine picrates, are excellent candidates for optical limiting studies. The electronic structure of this compound, with its potential for strong absorption in the excited state, suggests it may exhibit optical limiting behavior. Studies on similar molecules have shown strong optical limiting performance. researchgate.net Future research on this compound would likely involve Z-scan techniques to measure its nonlinear absorption coefficient and determine its effectiveness as an optical limiter for various laser wavelengths.
The "trial and error" approach to discovering new NLO materials is gradually being replaced by rational crystal design. rsc.org This strategy involves using the principles of molecular engineering and supramolecular chemistry to design molecules that will crystallize in a desired arrangement. For second-order NLO materials like this compound, the primary goal is to induce a non-centrosymmetric crystal structure. nih.gov
This can be achieved by leveraging the strong and directional nature of hydrogen bonds. ijpcbs.com The diethylammonium cation has two N-H groups that can act as hydrogen-bond donors. The picrate anion has multiple acceptor sites: the highly electronegative phenolate (B1203915) oxygen and the oxygen atoms of the three nitro groups. By carefully controlling the crystallization conditions, these hydrogen bonds (N⁺-H···O⁻) can guide the self-assembly of the ions into a non-centrosymmetric lattice, thereby maximizing the bulk NLO response. ijpcbs.com
Innovations in Solid-State Chemistry
Traditional synthesis of crystalline materials often relies on solvent-based methods. Modern innovations in solid-state chemistry, however, are moving towards more efficient and environmentally friendly techniques. protoxrd.com Mechanochemistry, which uses mechanical force (e.g., grinding or milling) to induce chemical reactions in the absence of bulk solvents, is one such innovation. This method could offer a rapid and green route to synthesize this compound.
Furthermore, solid-state photochemistry explores reactions triggered by light in the solid phase. numberanalytics.com Given the photoactive nature of the picrate moiety, photochemical methods could potentially be developed for the synthesis or modification of this compound and related materials. These solid-state methods not only reduce waste but can sometimes lead to the formation of novel crystal polymorphs with unique properties not accessible through conventional solution-based crystallization. protoxrd.com
Further Exploration in Supramolecular Chemistry
Supramolecular chemistry is the study of chemical systems made of discrete numbers of assembled molecular subunits. ethernet.edu.et The crystal structure of this compound is a quintessential example of a supramolecular architecture held together by a network of non-covalent interactions. The primary interaction is the strong charge-assisted hydrogen bond between the diethylammonium cation and the picrate anion (N⁺-H···O⁻). researchgate.net
Beyond this primary bond, weaker C-H···O hydrogen bonds involving the ethyl groups of the cation and the nitro groups of the anion are also expected to play a significant role in stabilizing the three-dimensional crystal packing. Another key interaction is π-π stacking, where the electron-rich aromatic rings of the picrate anions stack on top of each other. The interplay of these directional hydrogen bonds and non-directional stacking forces dictates the final crystal structure and, consequently, its physical properties, including its NLO activity. nih.govresearchgate.net Detailed crystallographic analysis combined with computational studies can provide deeper insights into this complex supramolecular assembly.
Development of Novel Synthetic Methodologies for Related Picrate Derivatives
The synthesis of this compound is typically straightforward, following a general method for preparing amine picrate salts. researchgate.net The methodology involves an acid-base reaction where equimolar amounts of diethylamine and picric acid are mixed in a suitable solvent, such as ethanol (B145695) or methanol (B129727). researchgate.net The mixture is often warmed to ensure complete reaction and dissolution, followed by slow evaporation of the solvent. ijpcbs.com As the solution becomes supersaturated, the this compound salt crystallizes out. The resulting crystals can then be collected by filtration and purified by recrystallization.
This versatile method can be adapted to create a wide library of related picrate derivatives by simply substituting diethylamine with other primary, secondary, or tertiary amines. researchgate.netresearchgate.netstanford.edu The development of these synthetic methodologies allows researchers to systematically tune the chemical structure of the cation to study its effect on the resulting crystal packing and physical properties, advancing the rational design of new functional materials.
Integration of Advanced Spectroscopic and Computational Methodologies for Comprehensive Characterization
A thorough understanding of the structural and electronic properties of this compound necessitates a synergistic approach that combines advanced spectroscopic techniques with high-level computational methods. This integrated strategy allows for a comprehensive characterization that transcends the limitations of any single experimental or theoretical method.
Modern research increasingly relies on a combination of spectroscopic analyses, including Fourier-Transform Infrared (FT-IR), Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectroscopy, with computational modeling, primarily Density Functional Theory (DFT). eurjchem.comresearchgate.net This dual approach provides a more complete picture of the molecule's geometry, vibrational modes, electronic transitions, and intermolecular interactions. nih.gov
Detailed Research Findings:
While specific integrated studies on this compound are not extensively documented, the principles can be inferred from research on analogous picrate salts and related organic compounds. eurjchem.comresearchgate.net DFT calculations, often employing functionals like B3LYP with appropriate basis sets (e.g., 6-311+G(d,p)), are used to optimize the molecular geometry and predict various spectroscopic parameters. researchgate.net
FT-IR Spectroscopy and DFT: The vibrational frequencies obtained from experimental FT-IR spectra can be correlated with the computationally predicted vibrational modes. researchgate.net This correlation allows for a precise assignment of the observed absorption bands to specific functional groups and vibrational motions within the diethylammonium and picrate ions. For instance, the characteristic symmetric and asymmetric stretching vibrations of the nitro groups (NO₂) in the picrate anion, as well as the N-H stretching of the diethylammonium cation, can be accurately assigned. Discrepancies between experimental and calculated frequencies, which are often addressed by applying a scaling factor to the computational data, can provide insights into the effects of the crystalline environment and intermolecular hydrogen bonding.
NMR Spectroscopy and Computational Analysis: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure of this compound in solution. eurjchem.com Computational methods can predict the chemical shifts of the protons and carbon atoms, which can then be compared with experimental data to confirm the structural assignment. rsc.org Such studies can also provide information on the protonation state of the diethylamine and the electronic environment of the aromatic ring in the picrate anion.
UV-Vis Spectroscopy and Theoretical Transitions: The electronic transitions of this compound can be investigated using UV-Vis spectroscopy. ijpcbs.com The observed absorption bands, typically corresponding to π → π* transitions within the picrate ring, can be correlated with theoretical predictions of the electronic excitation energies and oscillator strengths obtained from Time-Dependent DFT (TD-DFT) calculations. These studies are crucial for understanding the compound's photophysical properties.
The integration of these techniques provides a robust framework for the comprehensive characterization of this compound, as illustrated in the following data table which conceptualizes the expected correlations.
Interactive Data Table: Correlation of Experimental and Computational Data for this compound
| Spectroscopic Technique | Experimental Observable | Computational Method | Predicted Parameter | Correlation and Insights |
| FT-IR | Vibrational Frequencies (cm⁻¹) | DFT (e.g., B3LYP/6-311+G(d,p)) | Calculated Vibrational Frequencies | Assignment of vibrational modes, assessment of intermolecular interactions. |
| ¹H, ¹³C NMR | Chemical Shifts (ppm) | GIAO-DFT | Calculated Chemical Shifts | Confirmation of molecular structure, understanding of electronic environment. |
| UV-Vis | Absorption Maxima (λ_max) | TD-DFT | Electronic Excitation Energies | Identification of electronic transitions, characterization of photophysical properties. |
Potential for Tunable Properties through Co-crystallization and Doping
The modification of the physicochemical properties of this compound can be achieved through crystal engineering strategies such as co-crystallization and doping. These techniques offer the potential to create new solid forms of the compound with tailored characteristics, such as altered solubility, stability, or optical properties.
Co-crystallization:
Co-crystallization involves the formation of a crystalline solid that contains two or more different molecular components in a stoichiometric ratio. researchgate.netnih.gov In the context of this compound, co-crystals could be formed with other organic molecules (co-formers) that can engage in non-covalent interactions, such as hydrogen bonding or π-π stacking, with the diethylammonium or picrate ions. ijpcbs.com The selection of an appropriate co-former is crucial and can be guided by principles of supramolecular chemistry. researchgate.net
The formation of co-crystals can lead to significant changes in the material's properties. For example, co-crystallization can be employed to enhance the aqueous solubility of poorly soluble active pharmaceutical ingredients or to improve the stability of moisture-sensitive compounds. nih.govnih.gov While specific studies on this compound co-crystals are limited, the extensive research on pharmaceutical co-crystals provides a strong basis for the potential of this approach. nih.govnih.gov The synthesis of co-crystals can be achieved through various methods, including slow evaporation from solution, grinding, and slurry crystallization. nih.govnih.gov
Doping:
Doping involves the intentional introduction of impurities into a material to alter its properties. In the case of crystalline this compound, doping could be achieved by introducing small amounts of other ions or molecules into the crystal lattice during the crystallization process. The dopants can affect the electronic structure, defect chemistry, and ultimately the macroscopic properties of the material.
The effects of doping are highly dependent on the nature and concentration of the dopant. mdpi.com For instance, doping with metal ions could potentially influence the optical or electronic properties of this compound. The introduction of dopants can create new energy levels within the band gap of the material, which can affect its absorption and emission characteristics. While the impact of doping on the properties of diamond-like carbon films has been reviewed, specific research into doping this compound is an area ripe for exploration. mdpi.com
The potential for tuning the properties of this compound through these methods is summarized in the conceptual table below.
Interactive Data Table: Potential Effects of Co-crystallization and Doping on this compound Properties
| Modification Strategy | Method | Potential Property Changes | Rationale |
| Co-crystallization | Introduction of a co-former | Modified solubility, dissolution rate, melting point, stability, optical properties. | Formation of new crystal packing and intermolecular interactions. researchgate.netnih.gov |
| Doping | Introduction of impurities | Altered electronic conductivity, photoluminescence, thermal stability. | Creation of defects and modification of the electronic band structure. mdpi.com |
The systematic exploration of co-crystallization and doping of this compound holds promise for the development of new materials with precisely controlled properties for a range of advanced applications. Future research in this area would benefit from a combined experimental and computational approach to guide the selection of co-formers and dopants and to understand the structure-property relationships in these modified materials.
Q & A
Q. What are the optimal synthesis conditions for Diethylamine picrate to maximize yield and purity?
- Methodological Answer : To optimize synthesis, structure your research using the PICOT framework :
- Population (P) : this compound synthesis reaction.
- Intervention (I) : Varying reaction parameters (e.g., temperature, solvent, molar ratios).
- Comparison (C) : Standard conditions (e.g., room temperature, ethanol solvent).
- Outcome (O) : Yield (%) and purity (HPLC/NMR analysis).
- Time (T) : Reaction duration (e.g., 2–24 hours).
Conduct factorial experiments to identify interactions between variables. Characterize products using spectroscopic (FTIR, H NMR) and chromatographic methods. Compare results with analogous picrate salts (e.g., ammonium picrate solubility trends ).
Q. Which analytical techniques are most reliable for characterizing this compound’s structural and physicochemical properties?
- Methodological Answer : Prioritize techniques validated for nitroaromatic compounds:
- X-ray crystallography : Resolve crystal structure and hydrogen bonding (critical for stability studies) .
- Thermogravimetric analysis (TGA) : Assess thermal decomposition profiles.
- UV-Vis spectroscopy : Monitor electronic transitions; compare with picric acid ( ~355 nm in water) .
- HPLC-MS : Quantify purity and detect byproducts.
Document reproducibility by repeating measurements under controlled conditions (e.g., humidity, solvent batch) .
Advanced Research Questions
Q. How can contradictory data on this compound’s solubility and stability be systematically resolved?
- Methodological Answer : Address contradictions through:
- Meta-analysis : Aggregate published solubility data, filtering for variables like solvent polarity, temperature, and measurement methodology (e.g., shake-flask vs. spectrophotometric) .
- PICOT-driven replication : Design studies comparing conflicting conditions (e.g., aqueous vs. organic solvents as the Intervention ) and standardize outcome metrics (e.g., saturation concentration in g/L) .
- Error source analysis : Evaluate instrument calibration (e.g., pH meters for ionization effects) and sample handling (e.g., hygroscopicity) .
Q. What mechanistic insights can computational modeling provide about this compound’s reactivity under varying conditions?
- Methodological Answer : Use in silico approaches to complement experimental
- DFT calculations : Predict electronic structure, bond dissociation energies (critical for explosive hazard assessment).
- Molecular dynamics (MD) : Simulate solvent interactions and degradation pathways.
Validate models against experimental IR/Raman spectra and kinetic data (e.g., Arrhenius parameters for decomposition) .
Frame hypotheses using PICOT: - Population : this compound in acidic vs. alkaline environments.
- Outcome : Degradation rate () and intermediate formation .
Q. How should researchers design studies to evaluate this compound’s environmental impact and degradation products?
- Methodological Answer : Apply PICOT to ecological risk assessment:
- Population : Soil/water systems contaminated with this compound.
- Intervention : Bioremediation agents (e.g., Pseudomonas spp.).
- Comparison : Natural attenuation vs. engineered remediation.
- Outcome : Quantify residual picrate anion (UV-Vis at 355 nm) and toxicity (Microtox® assays) .
- Time : Monitor over 30–90 days.
Use LC-MS/MS to identify nitro-reduction metabolites and assess ecotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
